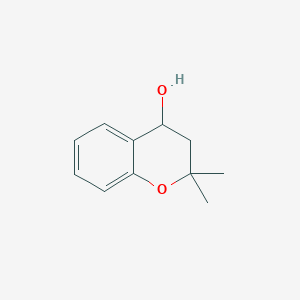

2,2-Dimethylchroman-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJJXYXOKBNPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C2O1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethylchroman-4-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword

The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules. Its inherent structural features and synthetic tractability have established it as a cornerstone in medicinal chemistry and drug discovery. Within this class of compounds, 2,2-Dimethylchroman-4-ol serves as a key intermediate and a fundamental building block for the synthesis of more complex derivatives with potential therapeutic applications. This guide provides a comprehensive technical overview of the chemical properties of this compound, intended to equip researchers, scientists, and drug development professionals with the essential knowledge for its synthesis, characterization, and utilization in their scientific endeavors. As a senior application scientist, the following narrative is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust and validated understanding of this important chemical entity.

Physicochemical and Spectroscopic Profile

Physicochemical Properties

The physical state, solubility, and other macroscopic properties of a compound dictate its handling, formulation, and biological interactions.

| Property | Value | Source/Rationale |

| CAS Number | 71649-83-7 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₁H₁₄O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 178.23 g/mol | --INVALID-LINK--[1] |

| Appearance | White to off-white solid (Predicted) | Based on the typical appearance of similar chromanol derivatives. |

| Melting Point | Not experimentally determined. Predicted to be slightly lower than its precursor, 2,2-dimethylchroman-4-one (67-75 °C). | The reduction of the ketone to a hydroxyl group may slightly alter the crystal lattice energy. --INVALID-LINK--[2] |

| Boiling Point | > 270 °C (Predicted) | Based on the predicted boiling point of the precursor, 2,2-dimethylchroman-4-one (273.2±20.0 °C). --INVALID-LINK--[2] |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | The presence of the hydroxyl group enhances polarity compared to the parent chroman, but the overall molecule remains largely nonpolar. |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of a molecule. The following sections detail the expected spectroscopic signatures of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the extensive data available for substituted 2,2-dimethylchroman-4-one derivatives.[2][3][4] The reduction of the C4-carbonyl to a hydroxyl group will induce significant upfield shifts for the adjacent C4 and C3 nuclei.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.50 | m | 2H | Ar-H | Aromatic protons on the benzene ring. |

| ~ 6.80 - 7.00 | m | 2H | Ar-H | Aromatic protons on the benzene ring. |

| ~ 4.80 | t | 1H | H-4 | The proton at C4, now attached to a carbon bearing a hydroxyl group, will be a triplet due to coupling with the two protons at C3. |

| ~ 2.50 | d | 1H | OH | The hydroxyl proton, which may be a broad singlet and its chemical shift is concentration and solvent dependent. |

| ~ 2.00 - 2.20 | m | 2H | H-3 | The two diastereotopic protons at C3 will appear as a multiplet. |

| 1.45 | s | 3H | C2-CH₃ | One of the gem-dimethyl groups at C2. |

| 1.25 | s | 3H | C2-CH₃ | The other gem-dimethyl group at C2, potentially non-equivalent depending on the rotational barrier. |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 155 | C-8a | Aromatic quaternary carbon attached to oxygen. |

| ~ 128 - 130 | Ar-C | Aromatic methine carbons. |

| ~ 120 - 125 | Ar-C | Aromatic methine carbons. |

| ~ 115 - 120 | C-4a | Aromatic quaternary carbon. |

| ~ 75 - 80 | C-2 | Quaternary carbon of the gem-dimethyl group. |

| ~ 65 - 70 | C-4 | Carbon bearing the hydroxyl group, shifted significantly upfield from the ketone precursor (~192 ppm). |

| ~ 35 - 40 | C-3 | Methylene carbon adjacent to the hydroxyl-bearing carbon. |

| ~ 25 - 30 | C2-CH₃ | Gem-dimethyl carbons. |

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The transformation of the ketone in the precursor to a hydroxyl group in this compound will result in a distinct and characteristic IR spectrum.

Predicted IR Spectral Data (KBr Pellet or Thin Film):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium to Strong | C-H stretch (aliphatic) |

| 1600, 1480 | Medium | C=C stretch (aromatic) |

| 1250 - 1200 | Strong | C-O stretch (aryl ether) |

| 1100 - 1000 | Strong | C-O stretch (secondary alcohol) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 178 | Moderate | [M]⁺ (Molecular ion) |

| 163 | High | [M - CH₃]⁺ |

| 160 | Moderate | [M - H₂O]⁺ |

| 145 | Moderate | [M - CH₃ - H₂O]⁺ |

| 135 | High | [M - C₃H₇]⁺ (Loss of isopropyl group) |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the reduction of its corresponding ketone, 2,2-dimethylchroman-4-one. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly employed for this transformation.[5]

Reaction Principle: Nucleophilic Addition

The reduction of the ketone to a secondary alcohol proceeds via a nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during the workup step to yield the final alcohol product. The use of a protic solvent like methanol or ethanol facilitates the reaction and the subsequent protonation.

References

An In-depth Technical Guide to the Structure Elucidation of 2,2-Dimethylchroman-4-ol

Introduction: The Chromanol Scaffold and the Imperative of Structural Certainty

The chroman-4-ol moiety represents a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active molecules. Its inherent structural features—a bicyclic system containing a tetrahydropyran ring fused to a benzene ring, appended with hydroxyl and gem-dimethyl groups—offer a rich stereochemical and functional landscape for drug discovery and development. 2,2-Dimethylchroman-4-ol, the parent compound of this series, serves as a quintessential model for understanding the analytical journey required to ascertain molecular structure with absolute confidence.

This guide provides an in-depth, methodology-focused exploration of the structure elucidation of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, demonstrating how a multi-technique, synergistic approach creates a self-validating system of evidence. For researchers engaged in organic synthesis, medicinal chemistry, and natural product isolation, the principles detailed herein serve as a robust framework for tackling complex structural challenges.

Pillar 1: Foundational Analysis - Molecular Formula and Degrees of Unsaturation

Before any detailed structural assembly can begin, the elemental composition must be unequivocally established. This is the bedrock upon which all subsequent spectroscopic interpretation is built.

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or five decimal places. This high precision allows for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₁₁H₁₄O₂.

-

Trustworthiness through Precision: The experimental mass must align with the theoretical mass within a very narrow tolerance (typically < 5 ppm). For C₁₁H₁₄O₂, the calculated exact mass is 178.0994 Da. An HRMS measurement yielding a value such as 178.0991 Da would provide high confidence in this elemental composition.

Hydrogen Deficiency Index (HDI): Once the molecular formula is confirmed, the HDI (or degrees of unsaturation) is calculated to provide the first clue about the molecule's macro-features (rings and/or π-bonds).

-

Formula: HDI = C - (H/2) - (X/2) + (N/2) + 1

-

Calculation for C₁₁H₁₄O₂: HDI = 11 - (14/2) + 1 = 5

An HDI of 5 immediately suggests the presence of a benzene ring (which accounts for 4 degrees of unsaturation: one ring and three π-bonds) and one additional ring, consistent with the proposed chroman scaffold.

Pillar 2: Functional Group Identification via Vibrational Spectroscopy

Infrared (IR) spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (a single drop or a few crystals) of the purified this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Interpretation: A Tale of Two Functional Groups

The IR spectrum provides critical confirmatory evidence. For this compound, the key is to confirm the presence of an alcohol (-OH) and an ether (C-O-C), and crucially, the absence of a ketone (C=O).

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Significance for this compound |

| 3600–3200 (broad) | O–H stretch | Alcohol | Confirms the presence of the hydroxyl group. The broadness indicates hydrogen bonding. |

| 3100–3000 | C–H stretch | Aromatic C-H | Indicates the presence of the benzene ring. |

| 2980–2850 | C–H stretch | Aliphatic C-H | Corresponds to the methyl and methylene groups. |

| ~1600, ~1480 | C=C stretch | Aromatic Ring | Further confirms the benzene ring. |

| 1250–1200 | C–O stretch | Aryl Ether | Strong, characteristic band confirming the Ar-O-C linkage of the chroman ring. |

| 1100–1000 | C–O stretch | Secondary Alcohol | Confirms the C-OH bond of the hydroxyl group. |

-

Self-Validating Logic: A common synthetic precursor or side-product is 2,2-Dimethylchroman-4-one. The IR spectrum provides an immediate and definitive way to distinguish between the two. The absence of a strong, sharp absorption band in the 1680-1700 cm⁻¹ region authoritatively rules out the ketone structure.[2]

Pillar 3: Unraveling the Carbon-Proton Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed connectivity of an organic molecule.[3][4][5] A suite of 1D and 2D experiments are employed to build the structure piece by piece.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

1D Spectra: Acquire a ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons.

-

2D Spectra: Acquire COSY, HSQC, and HMBC experiments. These are crucial for establishing connectivity.[6][7][8][9]

¹H NMR: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).

| Assignment | Expected δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale |

| H-5 | ~7.2-7.4 | d or dd | 1H | ~7-8 | Aromatic proton ortho to the ether oxygen, deshielded. |

| H-6, H-7 | ~6.8-7.1 | m | 2H | - | Overlapping aromatic protons in the middle of the aromatic region. |

| H-8 | ~6.8-6.9 | d or dd | 1H | ~7-8 | Aromatic proton ortho to the C4a carbon. |

| H-4 | ~4.8-5.0 | t or dd | 1H | ~5-8 | Proton on the carbon bearing the hydroxyl group (methine), deshielded by oxygen. |

| H-3 | ~2.0-2.2 | m | 2H | - | Diastereotopic methylene protons adjacent to a stereocenter (C4). |

| -OH | ~1.5-3.0 | br s | 1H | - | Exchangeable proton, chemical shift is concentration/solvent dependent. |

| C(CH₃)₂ | ~1.4, ~1.2 | s, s | 3H, 3H | - | Two distinct singlets for the gem-dimethyl groups due to the adjacent stereocenter. |

¹³C NMR and DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms. The DEPT-135 experiment simplifies this by showing only carbons with attached protons.

| Assignment | Expected δ (ppm) | DEPT-135 | Rationale |

| C-8a | ~154 | (quaternary) | Aromatic carbon bonded to the ether oxygen, highly deshielded. |

| C-4a | ~121 | (quaternary) | Aromatic carbon at the ring junction. |

| C-5, C-6, C-7, C-8 | ~117-130 | CH (positive) | Four distinct aromatic methine carbons. |

| C-2 | ~75 | (quaternary) | Quaternary carbon bonded to the ether oxygen and two methyl groups. |

| C-4 | ~65 | CH (positive) | Carbon bearing the hydroxyl group. |

| C-3 | ~35 | CH₂ (negative) | Aliphatic methylene carbon. |

| C(CH₃)₂ | ~25, ~22 | CH₃ (positive) | Two distinct methyl carbons. |

2D NMR: Assembling the Molecular Puzzle

While 1D spectra suggest the fragments, 2D NMR provides the definitive connections.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled (typically through 2 or 3 bonds).

-

Key Correlations:

-

H-4 will show a cross-peak to the H-3 methylene protons.

-

Coupling between adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, etc.) will be observed, confirming the aromatic spin system.

-

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹J_CH).

-

Causality: This is the most reliable way to assign the carbon signals. For example, the proton signal at ~4.9 ppm (H-4) will show a cross-peak to the carbon signal at ~65 ppm, definitively assigning that carbon as C-4.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for establishing the overall molecular skeleton by revealing long-range (2-3 bond) correlations between protons and carbons.

// Define nodes for key protons H_Me_A [label="H-Me (1.4 ppm)", fontcolor="#EA4335"]; H_Me_B [label="H-Me (1.2 ppm)", fontcolor="#EA4335"]; H_3 [label="H-3 (2.1 ppm)", fontcolor="#34A853"]; H_4 [label="H-4 (4.9 ppm)", fontcolor="#FBBC05"]; H_5 [label="H-5 (7.3 ppm)", fontcolor="#4285F4"];

// Define nodes for key carbons C_2 [label="C-2", fontcolor="#202124"]; C_3 [label="C-3", fontcolor="#202124"]; C_4 [label="C-4", fontcolor="#202124"]; C_4a [label="C-4a", fontcolor="#202124"]; C_5 [label="C-5", fontcolor="#202124"]; C_8a [label="C-8a", fontcolor="#202124"];

// Position nodes logically around the structure (conceptual) H_Me_A -> C_2 [label="²J", color="#EA4335", style=dashed, fontcolor="#EA4335"]; H_Me_A -> C_3 [label="³J", color="#EA4335", style=dashed, fontcolor="#EA4335"]; H_3 -> C_2 [label="²J", color="#34A853", style=dashed, fontcolor="#34A853"]; H_3 -> C_4a [label="³J", color="#34A853", style=dashed, fontcolor="#34A853"]; H_4 -> C_2 [label="²J", color="#FBBC05", style=dashed, fontcolor="#FBBC05"]; H_4 -> C_5 [label="³J", color="#FBBC05", style=dashed, fontcolor="#FBBC05"]; H_4 -> C_4a [label="²J", color="#FBBC05", style=dashed, fontcolor="#FBBC05"]; H_5 -> C_4 [label="³J", color="#4285F4", style=dashed, fontcolor="#4285F4"]; H_5 -> C_7 [label="³J", color="#4285F4", style=dashed, fontcolor="#4285F4"]; // Assuming C7 is there H_5 -> C_4a [label="²J", color="#4285F4", style=dashed, fontcolor="#4285F4"]; } Caption: Key HMBC correlations confirming the chroman skeleton.

-

Trustworthiness through Connectivity:

-

Gem-Dimethyl Group: The protons of the methyl groups (~1.2, 1.4 ppm) will show correlations to the quaternary C-2 (~75 ppm) and the methylene C-3 (~35 ppm). This locks the gem-dimethyl group at the C-2 position.

-

Heterocyclic Ring Closure: The methylene protons H-3 (~2.1 ppm) will correlate to C-4a (~121 ppm), bridging the aliphatic portion to the aromatic ring.

-

Aromatic Fusion: The methine proton H-4 (~4.9 ppm) will correlate to C-5 (~128 ppm) and C-4a (~121 ppm), while the aromatic proton H-5 (~7.3 ppm) will correlate back to C-4 (~65 ppm) and C-4a. These reciprocal correlations unequivocally confirm the fusion of the two rings at the C-4a and C-8a positions.

-

Pillar 4: The Gold Standard - Unambiguous 3D Structure by X-ray Crystallography

While the combination of MS and NMR provides a definitive constitutional assignment, single-crystal X-ray crystallography offers the ultimate proof of structure.[10][11] It provides an unambiguous 3D model of the molecule as it exists in the solid state, revealing precise bond lengths, bond angles, and both relative and absolute stereochemistry.

Experimental Workflow: From Solution to Structure

-

Crystallization: The most critical and often challenging step. Purified this compound is dissolved in a suitable solvent system, and crystals are grown via slow evaporation, vapor diffusion, or cooling.[10]

-

Data Collection: A suitable single crystal is mounted on a diffractometer. It is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then refined into a final structural model.

// Workflow Edges HRMS -> HDI [label="Provides Molecular Formula"]; HDI -> IR [label="Suggests Rings/π-bonds"]; IR -> H1_NMR [label="Confirms -OH, Ether\nRules out C=O"]; H1_NMR -> C13_NMR; C13_NMR -> COSY; COSY -> HSQC [label="Assign Carbons"]; HSQC -> HMBC [label="Build Skeleton"]; HMBC -> XRAY [label="Proposed Structure"]; XRAY -> Final [label="Absolute 3D Structure"]; } Caption: Integrated workflow for structure elucidation.

Conclusion

References

- 1. m.youtube.com [m.youtube.com]

- 2. 2,2-Dimethyl-chroman-4-one | C11H12O2 | CID 7454290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituent effects on NMR spectroscopy of 2,2-dimethylchroman-4-one derivatives: Experimental and theoretical studies [ri.conicet.gov.ar]

- 5. mdpi.com [mdpi.com]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 7. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mkuniversity.ac.in [mkuniversity.ac.in]

synthesis of 2,2-Dimethylchroman-4-ol from 2,2-dimethylchroman-4-one

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylchroman-4-ol from 2,2-dimethylchroman-4-one

Abstract

This technical guide provides a comprehensive scientific overview of the synthesis of this compound via the chemical reduction of its corresponding ketone, 2,2-dimethylchroman-4-one. The chroman-4-ol scaffold is a valuable intermediate in the synthesis of various biologically active molecules and natural products. This document details the core mechanistic principles of ketone reduction and presents field-proven protocols for the most effective and commonly employed synthetic methodologies. We will explore reductions using sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation, offering insights into the causality behind experimental choices, safety considerations, and reaction workup procedures. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and theoretically grounded resource for this specific transformation.

Introduction

The chroman scaffold is a privileged heterocyclic structure found in a multitude of natural products and pharmacologically active compounds. Specifically, 2,2-dimethylchroman-4-one serves as a versatile starting material for the synthesis of more complex molecules.[1] The reduction of its carbonyl group at the C4 position to a hydroxyl group yields this compound, a key synthetic intermediate. This transformation, while conceptually straightforward, requires careful consideration of reagent choice, reaction conditions, and potential side reactions to achieve high yield and purity.

This guide provides an in-depth analysis of the primary methods for this reduction, focusing on the practical application and mechanistic underpinnings of complex metal hydrides and catalytic hydrogenation. By understanding the relative strengths, weaknesses, and handling requirements of each method, researchers can select the optimal synthetic route for their specific laboratory context and research goals.

Mechanistic Foundation: The Nucleophilic Addition of Hydride

The conversion of a ketone to a secondary alcohol is a cornerstone reaction in organic synthesis. The fundamental mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2] The carbonyl group's carbon-oxygen double bond is polarized, rendering the carbon atom electron-deficient and susceptible to attack.

A hydride-donating reagent, such as sodium borohydride or lithium aluminum hydride, serves as the source of the nucleophilic hydride. The reaction proceeds in two main stages:

-

Nucleophilic Attack: The hydride ion attacks the carbonyl carbon, breaking the C=O pi bond. The electrons from the pi bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.[3]

-

Protonation: The negatively charged alkoxide intermediate is then protonated during a workup step, typically by adding a mild acid or a protic solvent (like water or alcohol), to yield the final alcohol product.[4]

Caption: General mechanism of ketone reduction to a secondary alcohol.

Synthetic Methodologies

Method 1: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, making it one of the most common and convenient reagents for converting ketones to alcohols.[3] Its principal advantage lies in its chemoselectivity; it readily reduces aldehydes and ketones but typically does not affect less reactive carbonyl groups like esters, amides, or carboxylic acids under standard conditions.[3][4] Furthermore, its stability in protic solvents like methanol and ethanol simplifies the experimental setup and makes it safer to handle compared to more powerful hydrides.

Expertise in Practice: The choice of a protic solvent (e.g., methanol) is not merely for solubility. The solvent's hydroxyl group can engage in hydrogen bonding with the ketone's carbonyl oxygen, further polarizing the C=O bond and activating it for nucleophilic attack by the hydride.[2]

Experimental Protocol: NaBH₄ Reduction

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethylchroman-4-one (1.0 eq.) in methanol (approx. 0.2 M solution).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to moderate the reaction rate and minimize potential side reactions.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.2-1.5 eq.) to the cooled solution in small portions over 10-15 minutes. The portion-wise addition helps control the exothermic nature of the reaction and any hydrogen gas evolution.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture stir at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Once complete, carefully quench the reaction by slowly adding aqueous 1N HCl or saturated ammonium chloride (NH₄Cl) solution at 0 °C to neutralize excess NaBH₄ and decompose the borate-ester complexes.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to yield pure this compound.

| Parameter | Condition | Rationale |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild, selective for ketones, easy to handle. |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Protic solvent activates the carbonyl and is compatible with NaBH₄. |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side products. |

| Workup | Aq. NH₄Cl or 1N HCl | Neutralizes excess reagent and hydrolyzes intermediates. |

| Purification | Flash Column Chromatography | Removes inorganic salts and any unreacted starting material. |

graph "NaBH4_Workflow" { graph [splines=ortho, nodesep=0.6, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#5F6368"];start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="Dissolve Ketone in MeOH"]; cool [label="Cool to 0 °C"]; add_nabh4 [label="Add NaBH₄ Portion-wise"]; react [label="Stir at RT (2-4h)"]; monitor [label="Monitor by TLC", shape=diamond, fillcolor="#FBBC05"]; quench [label="Quench with Aq. NH₄Cl"]; extract [label="Extract with Ethyl Acetate"]; purify [label="Purify via Column Chromatography"]; characterize [label="Characterize Product"]; end_node [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> dissolve -> cool -> add_nabh4 -> react -> monitor; monitor -> quench [label="Reaction Complete"]; monitor -> react [label="Incomplete"]; quench -> extract -> purify -> characterize -> end_node; }

Caption: Experimental workflow for the reduction using Sodium Borohydride.

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄ or LAH) is a significantly more powerful reducing agent than NaBH₄.[5][6] This heightened reactivity is due to the greater polarity and weaker bond strength of the Al-H bond compared to the B-H bond.[2] LAH can reduce a wider range of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones.[5][7]

Expertise in Practice: The high reactivity of LAH necessitates strict anhydrous (water-free) conditions. LAH reacts violently with water and other protic solvents to release flammable hydrogen gas.[5] Therefore, reactions must be conducted in dry ethereal solvents like anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The workup procedure must also be performed with extreme caution.

Experimental Protocol: LiAlH₄ Reduction

-

Preparation: Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Add a suspension of LiAlH₄ (1.1-1.3 eq.) in anhydrous diethyl ether or THF.

-

Cooling: Cool the LAH suspension to 0 °C in an ice-water bath.

-

Substrate Addition: Dissolve 2,2-dimethylchroman-4-one (1.0 eq.) in a separate flask with anhydrous ether/THF and add it dropwise to the stirred LAH suspension via an addition funnel. This "normal addition" (adding substrate to reagent) ensures the reagent is always in excess, promoting a rapid reduction.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30-60 minutes, or until TLC analysis indicates the consumption of the starting material.

-

Quenching (Fieser Workup): This is a critical safety step. While maintaining cooling at 0 °C, quench the reaction by the sequential, slow, dropwise addition of:

-

'X' mL of water (where 'X' is the mass of LAH in grams).

-

'X' mL of 15% aqueous NaOH.

-

'3X' mL of water. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

-

-

Filtration & Extraction: Stir the resulting mixture for 15-30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ether or THF.

-

Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.

| Reagent | Reactivity | Functional Groups Reduced | Solvent | Safety |

| NaBH₄ | Mild | Aldehydes, Ketones | Protic (MeOH, EtOH) | Low, stable in air |

| LiAlH₄ | Strong | Aldehydes, Ketones, Esters, Acids, Amides, etc. | Anhydrous Ethers (THF) | High, pyrophoric, reacts violently with water |

graph "LiAlH4_Workflow" { graph [splines=ortho, nodesep=0.6, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#5F6368"];start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Flame-Dried Glassware under N₂"]; add_lah [label="Suspend LiAlH₄ in Anhydrous THF"]; cool [label="Cool to 0 °C"]; add_ketone [label="Add Ketone Solution Dropwise"]; react [label="Stir at 0 °C (30-60 min)"]; monitor [label="Monitor by TLC", shape=diamond, fillcolor="#FBBC05"]; quench [label="Cautious Fieser Workup (H₂O, NaOH)"]; filter[label="Filter through Celite®"]; purify [label="Dry and Concentrate Filtrate"]; end_node [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> setup -> add_lah -> cool -> add_ketone -> react -> monitor; monitor -> quench [label="Reaction Complete"]; monitor -> react [label="Incomplete"]; quench -> filter -> purify -> end_node; }

Caption: Experimental workflow for the reduction using Lithium Aluminum Hydride.

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation is an alternative reduction method that involves the use of hydrogen gas (H₂) and a heterogeneous metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel.[8] This method is often considered a "greener" alternative as it avoids the use of hydride reagents and the generation of metallic salt byproducts.

Expertise in Practice: The reaction involves the adsorption of both the hydrogen gas and the ketone onto the surface of the metal catalyst. The hydrogen atoms are then added across the C=O double bond in a stepwise manner.[9] This method requires specialized equipment, such as a Parr hydrogenator or a balloon filled with H₂, to handle the hydrogen gas safely. The choice of catalyst and reaction conditions (pressure, temperature) can influence the reaction's efficiency and selectivity.

General Protocol: Catalytic Hydrogenation

-

Preparation: To a solution of 2,2-dimethylchroman-4-one in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation flask, add the catalyst (e.g., 5-10 mol% Pd/C).

-

Hydrogenation: Seal the flask and purge the system with hydrogen gas. Pressurize the vessel with H₂ (typically 1-4 atm) and stir the suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC analysis.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through Celite® to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the product.

Caption: Conceptual diagram of a catalytic hydrogenation cycle on a metal surface.

Stereochemical Outcome

The reduction of the prochiral ketone 2,2-dimethylchroman-4-one creates a new stereocenter at the C4 position. Since the hydride can attack the planar carbonyl group from either face with equal probability, the reaction will produce a racemic mixture of the (R)- and (S)-enantiomers of this compound when using achiral reducing agents like NaBH₄ or LiAlH₄.[2]

Conclusion

The is a fundamental and highly efficient transformation. The choice of reducing agent is the primary determinant of the experimental protocol.

-

Sodium Borohydride (NaBH₄) is the preferred method for routine, small-scale synthesis due to its ease of use, high selectivity, and safety.

-

Lithium Aluminum Hydride (LiAlH₄) offers greater reactivity for more challenging reductions but demands rigorous adherence to anhydrous and inert atmosphere techniques.

-

Catalytic Hydrogenation provides a valuable alternative, particularly for larger-scale synthesis, though it requires specialized equipment.

By carefully selecting the appropriate methodology and adhering to the protocols outlined in this guide, researchers can reliably and safely synthesize this compound in high yield and purity, paving the way for further synthetic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to 2,2-Dimethylchroman-4-ol: Synthesis, Properties, and Applications

This technical guide provides an in-depth exploration of 2,2-Dimethylchroman-4-ol, a heterocyclic compound with significant potential in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its chemical identity, synthesis, physicochemical properties, and prospective applications, grounded in established scientific principles and methodologies.

Core Identifiers and Chemical Structure

This compound is a derivative of the chroman scaffold, which is a core structural motif in a multitude of bioactive natural products, including flavonoids and tocopherols. The presence of gem-dimethyl groups at the C2 position and a hydroxyl group at the C4 position defines its unique chemical architecture and reactivity.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 71649-83-7 | [1][2] |

| IUPAC Name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | [1] |

| Synonyms | 2,2-dimethyl-4-hydroxychroman | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Canonical SMILES | CC1(C)CC(O)C2=CC=CC=C2O1 | [1] |

| InChI Key | Not readily available |

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds. The chroman-4-ol is expected to be a solid at room temperature with moderate polarity.

Table 2: Predicted and Known Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Data not available; expected to be higher than its precursor. | The precursor, 2,2-Dimethylchroman-4-one, has a melting point of 67-75 °C.[1] |

| Boiling Point | Predicted: ~273 °C | Prediction for the precursor ketone. The alcohol may have a slightly higher boiling point due to hydrogen bonding. |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | Expected based on the hydroxyl group and chroman backbone. |

| Appearance | Likely a white to off-white solid. | Based on typical appearance of similar chromanol compounds. |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl groups (two singlets), the methylene protons at C3, the carbinol proton at C4 (which will be a multiplet), and the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two methyl carbons, the C2 quaternary carbon, the C3 methylene carbon, the C4 methine carbon, and the aromatic carbons.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. This is a key feature distinguishing it from its ketone precursor, which exhibits a strong C=O stretch around 1680 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of a water molecule and cleavage of the heterocyclic ring.

Synthesis of this compound

The most direct and common laboratory synthesis of this compound involves the reduction of its corresponding ketone, 2,2-Dimethylchroman-4-one. This transformation is a standard procedure in organic synthesis, typically achieved with high efficiency using hydride-based reducing agents.

Synthesis of the Precursor: 2,2-Dimethylchroman-4-one

The precursor ketone can be synthesized via a microwave-assisted reaction of resorcinol derivatives with 3,3-dimethylacrylic acid.[5] This method provides a reliable route to the chromanone scaffold.

Reduction of 2,2-Dimethylchroman-4-one to this compound

The reduction of the carbonyl group at the C4 position is a critical step. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, offering high yields and operational simplicity.[6]

Experimental Protocol: Sodium Borohydride Reduction

Objective: To synthesize this compound via the reduction of 2,2-Dimethylchroman-4-one.

Materials:

-

2,2-Dimethylchroman-4-one (1.0 eq)

-

Methanol (as solvent)

-

Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)

-

Distilled water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2,2-Dimethylchroman-4-one in methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of distilled water at 0 °C.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Diagram of Synthetic Workflow```dot

Caption: Relationship between the chroman core and its potential biological activities.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound. The following information is based on data for structurally related compounds.

Table 3: Hazard Identification and Precautionary Statements

| Hazard Category | GHS Classification | Precautionary Statements |

| Eye Irritation | Warning | H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] |

| Skin Sensitization | Warning | H317: May cause an allergic skin reaction. P280: Wear protective gloves. [1] |

| Handling | Not classified, but good laboratory practice is essential. | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapor. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [1][7] |

| Storage | Store in a cool, dry, well-ventilated place. | Keep container tightly closed. [1] |

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a valuable heterocyclic compound with a straightforward synthetic route from its corresponding ketone. Its structural similarity to a wide range of bioactive molecules makes it an attractive scaffold for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its properties, synthesis, and potential applications, intended to facilitate future research and development efforts in this promising area of chemical science.

References

- 1. 2,2-DIMETHYL-CHROMAN-4-ONE CAS#: 3780-33-4 [m.chemicalbook.com]

- 2. 2,2-Dimethylchroman | C11H14O | CID 136936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies | MDPI [mdpi.com]

- 4. 2,2-Dimethyl-chroman-4-one | C11H12O2 | CID 7454290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boiling Point (BP) and Melting Point (MP) Reference Table | AAT Bioquest [aatbio.com]

The Ubiquitous Presence of 2,2-Dimethylchroman-4-ol Scaffolds in Nature: A Technical Guide for Researchers

Abstract

The 2,2-dimethylchroman-4-ol moiety represents a privileged heterocyclic scaffold found in a diverse array of natural products. Exhibiting a wide spectrum of biological activities, these compounds have garnered significant interest within the scientific community, particularly in the fields of drug discovery and natural product chemistry. This technical guide provides an in-depth exploration of the natural occurrence of this compound derivatives, their biosynthetic origins, established methodologies for their isolation and structural elucidation, and a comprehensive overview of their pharmacological potential. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into this important class of natural compounds.

Introduction: The Significance of the this compound Core

The chroman ring system, a bicyclic ether, is a common motif in a vast number of natural products. The specific derivatization to a this compound structure confers distinct physicochemical properties that are often crucial for their biological function. These compounds are biosynthetically intriguing, often arising from the convergence of different metabolic pathways. Their structural diversity, stemming from various substitutions on the chroman ring and stereochemical complexities at the C4 hydroxyl group, contributes to their wide range of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and antioxidant effects. Understanding the natural sources and biosynthetic pathways of these molecules is paramount for their sustainable exploitation and for the development of novel therapeutic agents.

Natural Occurrence: A Widespread Yet Untapped Resource

This compound derivatives are not confined to a single biological kingdom but are rather distributed across a variety of organisms, from terrestrial plants to marine fungi. This widespread occurrence underscores the evolutionary significance and diverse functional roles of this chemical scaffold.

Fungal Kingdom: A Prolific Source

Fungi, particularly endophytic and marine-derived species, are a rich source of structurally unique this compound derivatives.[1] These microorganisms often produce a plethora of secondary metabolites as a means of chemical defense or communication.

A notable example is the isolation of novel fusarochromanone derivatives from the marine fungus Fusarium equiseti.[2] Chemical investigation of this fungus led to the identification of several compounds possessing the 2,2-dimethylchroman core, highlighting the potential of marine fungi as a source for novel drug leads.[2] Endophytic fungi, residing within the tissues of living plants, also represent a promising and relatively underexplored source of these compounds. Research into the secondary metabolites of endophytic fungi isolated from various plant species has revealed a diverse array of bioactive molecules, including chroman derivatives.[1]

Plant Kingdom: A Traditional Reservoir

The plant kingdom has historically been a primary source for the discovery of natural products. The aerial parts of Eupatorium fortunei have been shown to contain 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one, a derivative that exhibits cytotoxic activities.[3] Another example is the isolation of a new chroman derivative, 4,4,8-trimethoxychroman, from the aerial parts of Phyllanthus amarus, a plant with a long history of use in traditional medicine.[4]

Marine Invertebrates: An Emerging Frontier

Marine invertebrates, such as sponges, are known to host symbiotic microorganisms that are the true producers of many of the bioactive compounds isolated from them. While direct isolation of this compound derivatives from sponges is an area of ongoing research, the vast chemical diversity of sponge-derived natural products suggests they are a promising frontier for the discovery of novel chromanoids.

Biosynthesis: The Molecular Machinery Behind the Scaffold

The biosynthesis of the 2,2-dimethylchroman ring is a fascinating example of nature's chemical ingenuity, often involving a combination of polyketide and isoprenoid pathways. The core chroman structure is typically derived from a polyketide precursor, which then undergoes prenylation and subsequent cyclization.

The initial steps of the biosynthesis often involve Type I or Type III polyketide synthases (PKSs) .[5][6][7][8] These enzymes catalyze the iterative condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to form a polyketide chain. This chain then undergoes cyclization and aromatization to produce a phenolic precursor.

The subsequent and crucial step is the introduction of a dimethylallyl group, which is the precursor to the 2,2-dimethylpyran ring. This reaction is catalyzed by prenyltransferases (PTs) , a diverse superfamily of enzymes.[9][10][11][12] Specifically, aromatic prenyltransferases catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) moiety to the phenolic precursor. The formation of the heterocyclic ring is then achieved through an intramolecular cyclization. An enzyme isolated from Tephrosia vogellii has been shown to convert rot-2′-enonic acid into the 6′,6′-dimethylchromen deguelin, demonstrating the enzymatic nature of this cyclization.[13]

Caption: Generalized biosynthetic pathway of this compound derivatives.

Isolation and Purification: A Step-by-Step Protocol

The successful isolation of this compound derivatives from their natural sources requires a systematic and multi-step approach. The following protocol provides a general framework that can be adapted based on the specific source material and the physicochemical properties of the target compound.

Caption: A typical workflow for the isolation and purification of this compound derivatives.

Experimental Protocol:

-

Extraction:

-

The source material (e.g., fungal mycelium and culture broth, or dried and powdered plant material) is extracted with an appropriate organic solvent. Ethyl acetate is commonly used for its ability to extract a wide range of medium-polarity compounds. Maceration or Soxhlet extraction can be employed.

-

The organic solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Preliminary Fractionation (Column Chromatography):

-

The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol), is used to separate the components based on their polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Bioassay-Guided Fractionation (Optional but Recommended):

-

The collected fractions are screened for the desired biological activity (e.g., antimicrobial, cytotoxic). This allows for the targeted isolation of bioactive compounds, saving time and resources.

-

-

Further Purification (Sephadex LH-20 and Preparative HPLC):

-

The bioactive fractions are further purified using size-exclusion chromatography on Sephadex LH-20, which separates compounds based on their molecular size.

-

Final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18). An isocratic or gradient elution with a mixture of water and acetonitrile or methanol is commonly used.

-

Structural Elucidation: Unraveling the Molecular Architecture

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for determining the carbon skeleton and the placement of substituents.[2][14][15][16]

-

¹H NMR: Provides information about the number and types of protons, their chemical environment, and their connectivity. Key signals for a this compound derivative include:

-

Two singlets for the gem-dimethyl groups at C2.

-

Signals for the methylene protons at C3.

-

A signal for the methine proton at C4, often coupled to the C3 protons.

-

Signals for the aromatic protons, with their splitting patterns revealing the substitution pattern on the benzene ring.

-

A signal for the hydroxyl proton at C4.

-

-

¹³C NMR: Provides information about the number and types of carbon atoms. Key signals include:

-

A quaternary carbon signal for C2.

-

A methylene carbon signal for C3.

-

A methine carbon signal for C4 bearing the hydroxyl group.

-

Signals for the aromatic carbons.

-

Signals for the two methyl carbons at C2.

-

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between protons and carbons and for the unambiguous assignment of all signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.[17][18][19][20] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula. The fragmentation pattern in the mass spectrum can provide valuable structural information. For 2,2-dimethylchroman derivatives, characteristic fragmentation patterns often involve the loss of a methyl group and retro-Diels-Alder fragmentation of the pyran ring.

Biological Activities and Therapeutic Potential

This compound derivatives have been reported to possess a wide range of biological activities, making them attractive candidates for drug development.

| Biological Activity | Compound/Derivative | Source Organism | Reported IC₅₀/Activity | Reference(s) |

| Antimicrobial | 2-Hydroxymethyl-chroman-4-one | Burkholderia sp. MSSP | Good activity against Pythium ultimum, Phytophthora capsici, and Sclerotinia sclerotiorum. | [21] |

| Antifungal | Chroman-4-one derivatives | Synthetic | MIC values in the range of 32–250 µg/mL against various fungi. | [22][23][24][25][26] |

| Cytotoxic | 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one | Eupatorium fortunei | IC₅₀ values of 5.95 ± 0.89 and 5.32 ± 0.31 μM against A549 and MCF-7 cells, respectively. | [3] |

| 4,4,8-trimethoxychroman | Phyllanthus amarus | IC₅₀ value of 16.2 µg/mL against human ovarian A2780 cancer cells. | [4] | |

| Anti-inflammatory | N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide | Synthetic | Potent inhibitor of TNF-α-induced ICAM-1 expression. | [27][28] |

| Antioxidant | Chromone derivatives | Synthetic | Significant radical scavenging activity in ABTS and ORAC assays. | [29][30][31][32][33] |

| Cholinesterase Inhibition | gem-dimethylchroman-4-ol derivatives | Synthetic | Good inhibition of butyrylcholinesterase (IC₅₀ in the range of 2.9 – 7.3 μM). | [34] |

Table 1: Summary of Biological Activities of this compound Derivatives and Related Compounds.

Future Perspectives and Conclusion

The natural world remains a vast and largely untapped reservoir of novel chemical entities with therapeutic potential. The this compound scaffold represents a compelling example of a privileged structure that has been repeatedly selected by nature for its diverse biological functions. As this guide has detailed, these compounds are accessible from a variety of natural sources, particularly fungi, and their isolation and characterization can be achieved through established methodologies.

Future research in this area should focus on several key aspects:

-

Exploration of Untapped Natural Sources: A systematic investigation of novel microbial habitats, such as extremophiles and previously uncultured microorganisms, is likely to yield new and structurally diverse this compound derivatives.

-

Biosynthetic Engineering: A deeper understanding of the enzymatic machinery responsible for the biosynthesis of these compounds will open up opportunities for metabolic engineering and the production of novel analogues through combinatorial biosynthesis.[6][35][36][37]

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of bioactive this compound derivatives is crucial for their development as therapeutic agents.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a wider range of analogues will provide valuable insights into the structural features required for optimal activity and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 6. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and Mechanism of Assembly Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Prenyltransferases of the dimethylallyltryptophan synthase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Microbial soluble aromatic prenyltransferases for engineered biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure, mechanism and function of prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthetic origin of the 2,2-dimethylchromen ring: formation of deguelin by a cyclase enzyme from Tephrosia vogellii - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Show the fragmentations that give rise to the peaks at m/z 43, 57... | Study Prep in Pearson+ [pearson.com]

- 21. Isolation and anti-fungal activities of 2-hydroxymethyl-chroman-4-one Produced by Burkholderia sp. MSSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

- 34. dspace.uevora.pt [dspace.uevora.pt]

- 35. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]

- 36. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Oxidative rearrangements during fungal biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 2,2-Dimethylchroman-4-ol

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 2,2-Dimethylchroman-4-ol, a heterocyclic compound with a core structure found in various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of extensive publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from closely related analogs to provide a robust predictive analysis.

Introduction

This compound is a derivative of the chroman ring system, a common scaffold in a wide range of natural products and synthetic compounds of medicinal interest. The structural elucidation and confirmation of such molecules are paramount in chemical synthesis and drug discovery. Spectroscopic techniques provide a non-destructive and highly informative means of achieving this. This guide will delve into the expected spectroscopic signatures of this compound, providing a foundational understanding for its synthesis and characterization.

Synthesis of this compound

The most direct and common synthetic route to this compound is through the reduction of its corresponding ketone, 2,2-Dimethylchroman-4-one. This transformation is typically achieved with high efficiency using a variety of reducing agents.

Experimental Protocol: Reduction of 2,2-Dimethylchroman-4-one

Materials:

-

2,2-Dimethylchroman-4-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2,2-Dimethylchroman-4-one in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ should be in slight excess (e.g., 1.5 equivalents).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

This reduction of the carbonyl group is a key transformation that will be reflected in the spectroscopic data, as will be discussed in the following sections. A similar reduction has been reported for substituted chroman-4-ones.[1]

References

An In-depth Technical Guide to the Solubility and Stability of 2,2-Dimethylchroman-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylchroman-4-ol is a heterocyclic organic compound with a core structure found in a variety of biologically active molecules. As with any compound of interest in pharmaceutical and chemical research, a thorough understanding of its physicochemical properties is paramount for its effective application. This technical guide provides a comprehensive overview of the solubility and stability of this compound. It details a plausible synthetic route, outlines experimental protocols for solubility determination and forced degradation studies, and discusses the anticipated degradation pathways based on its chemical structure. This document is intended to be a valuable resource for scientists engaged in the research and development of chroman-based compounds.

Introduction

The chroman scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities. This compound, a derivative of this class, presents a unique combination of a rigid heterocyclic ring system and a reactive benzylic alcohol moiety. The solubility and stability of this compound are critical parameters that influence its handling, formulation, bioavailability, and overall potential as a drug candidate or a synthetic intermediate. This guide aims to provide a detailed exploration of these properties, grounded in established chemical principles and supported by data from analogous structures.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₄O₂

-

Molecular Weight: 178.23 g/mol

-

Structure:

-

A bicyclic structure consisting of a dihydropyran ring fused to a benzene ring.

-

Two methyl groups at the C2 position.

-

A hydroxyl group at the C4 position, creating a benzylic alcohol.

-

Synthesis of this compound

A common and effective route for the synthesis of this compound involves a two-step process: the synthesis of the corresponding ketone, 2,2-dimethylchroman-4-one, followed by its reduction to the desired alcohol.

Step 1: Synthesis of 2,2-Dimethylchroman-4-one

The synthesis of 2,2-dimethylchroman-4-one can be achieved through the reaction of a phenol with 3,3-dimethylacrylic acid in the presence of a dehydrating agent and catalyst, such as polyphosphoric acid (PPA).

Caption: Synthesis of 2,2-Dimethylchroman-4-one.

Step 2: Reduction to this compound

The carbonyl group of 2,2-dimethylchroman-4-one can be selectively reduced to a hydroxyl group using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.

discovery and isolation of chromanol compounds

An In-Depth Technical Guide to the Discovery and Isolation of Chromanol Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromanol-based compounds, most notably the vitamin E family of tocopherols and tocotrienols, represent a vital class of lipid-soluble antioxidants synthesized by photosynthetic organisms.[1][2] Their discovery, rooted in early 20th-century nutritional science, has evolved into a sophisticated field encompassing biosynthesis, chemical synthesis, and advanced isolation methodologies. This guide provides a comprehensive technical overview of the journey from the initial discovery of these "antisterility factors" to the modern, high-throughput techniques required for their extraction, purification, and characterization. We delve into the causality behind experimental choices in isolation protocols, from solvent selection in initial extractions to the nuanced application of chromatographic techniques for separating structurally similar isomers. This document serves as a foundational resource for researchers aiming to isolate and study these potent bioactive molecules.

A Century of Discovery: From Nutritional Science to Antioxidant Chemistry

The story of chromanols begins with the discovery of Vitamin E. In 1922, researchers Herbert M. Evans and Katharine J. Scott Bishop at the University of California, Berkeley, identified a fat-soluble nutrient essential for preventing fetal resorption in rats.[3][4] This unknown "antisterility factor," found in wheat germ and leafy greens, was named Vitamin E.[3] The compound was first isolated in 1935 and chemically synthesized in 1938.[5][6] Its name, tocopherol, was derived from the Greek words tokos (childbirth) and pherein (to bear), reflecting its initial link to reproductive health.[3]

Subsequent research in the 1920s and 1930s unveiled its powerful role as a fat-soluble antioxidant that protects cell membranes from oxidative damage.[3][4] This discovery broadened the significance of Vitamin E far beyond fertility, linking it to cardiovascular health and cellular protection.[3]

Today, "Vitamin E" is recognized as a group of eight related compounds featuring a 6-hydroxychromanol ring: four tocopherols and four tocotrienols.[5][6] These congeners (α, β, γ, δ) are differentiated by the number and position of methyl groups on the chromanol ring.[5] While all forms exhibit antioxidant activity, α-tocopherol is the most biologically active form in humans, a preference dictated by the hepatic α-tocopherol transfer protein (α-TTP), which selectively incorporates it into lipoproteins for circulation.[4]

Natural Occurrence and Biosynthesis

Chromanols are exclusively synthesized by photosynthetic organisms, including plants, algae, and cyanobacteria.[1] Humans and other animals must obtain these essential nutrients through their diet.[1] Rich natural sources include nuts, seeds, and the vegetable oils derived from them, such as wheat germ, sunflower, and soybean oils.[5][7] Green leafy vegetables are also a significant source, with α-tocopherol being the predominant form in leaves.[5]

The biosynthesis of tocochromanols occurs in the plastids of plant cells.[5][8] The pathway involves the condensation of two primary precursors:

-

Homogentisic Acid (HGA): This aromatic head group is derived from the shikimic acid pathway.[9][10]

-

A Polyprenyl Pyrophosphate Tail: The nature of this hydrophobic side chain determines the type of chromanol.

The condensation of HGA and the prenyl tail is followed by a series of methylation and cyclization steps to form the final α, β, γ, or δ structures.[1][8]

Caption: Simplified biosynthetic pathway of tocopherols and tocotrienols in plants.

A Validated Workflow for Isolation and Purification

The isolation of chromanols from natural sources is a multi-step process designed to separate these lipophilic compounds from a complex matrix of other lipids, pigments, and cellular components.[7][11][12] The choice of methodology is dictated by the source material, the target chromanol's polarity, and the desired scale and purity of the final product.

Caption: General experimental workflow for the isolation and purification of chromanols.

Step 1: Extraction from the Matrix

The primary goal of extraction is to efficiently solubilize chromanols from the source material while minimizing the co-extraction of interfering compounds.[13]

Method 1: Solvent Extraction This is the most fundamental approach, leveraging organic solvents to dissolve the lipid-soluble chromanols.[13][14]

-

Rationale: The principle of "like dissolves like" governs solvent choice. Nonpolar solvents (e.g., hexane, petroleum ether) are effective for extracting tocopherols from oil-rich seeds. For plant tissues with higher water content, more polar solvents like ethanol, acetone, or mixtures (e.g., hexane/isopropanol) are used to penetrate the cellular structures.[13][15]

-

Techniques:

-

Maceration: Soaking the ground material in a solvent. Simple but can be time-consuming.

-

Soxhlet Extraction: A continuous extraction method that uses a smaller volume of solvent, repeatedly washed over the sample. This ensures a high recovery rate.[14]

-

-

Protocol: Soxhlet Extraction of Tocopherols from Seed Meal

-

Accurately weigh ~10 g of finely ground, dried seed meal and place it into a cellulose thimble.

-

Add an antioxidant, such as Butylated Hydroxytoluene (BHT) or pyrogallol, to the extraction solvent (e.g., n-hexane) to prevent oxidative degradation of the chromanols during extraction.[16]

-

Place the thimble in the Soxhlet extractor. Assemble the apparatus with a round-bottom flask containing ~250 mL of n-hexane.

-

Heat the flask to reflux for 6-8 hours. The solvent will cycle through the sample, extracting the lipids.

-

After extraction, cool the flask and evaporate the solvent using a rotary evaporator at 40°C to obtain the crude lipid extract.

-

Method 2: Supercritical Fluid Extraction (SFE) A modern, "green" alternative that uses supercritical CO₂ as the solvent.[17][18]

-

Rationale: Above its critical temperature (31.1°C) and pressure (73.8 bar), CO₂ behaves as a supercritical fluid with properties between a liquid and a gas.[19] Its solvating power can be finely tuned by adjusting pressure and temperature, allowing for selective extraction.[19][20] It is particularly advantageous for extracting thermolabile compounds as it operates at low temperatures.[17]

-

Protocol: SFE of Tocopherols

-

Load the ground plant material into the extraction vessel.

-

Set the extraction parameters. Typical conditions for tocopherols are a temperature of 40-60°C and a pressure of 300-400 bar.[17]

-

Pump supercritical CO₂ through the vessel. The extracted compounds are dissolved in the fluid.

-

Route the fluid to a separator, where the pressure is reduced. This causes the CO₂ to return to a gaseous state, precipitating the extracted compounds, which are then collected.

-

| Extraction Method | Principle | Advantages | Disadvantages | Best For |

| Soxhlet Extraction | Continuous solid-liquid extraction with a recycled solvent.[14] | High extraction efficiency; requires less solvent than maceration. | Time-consuming; requires heat, which can degrade sensitive compounds. | Robust, well-established laboratory-scale extraction. |

| Supercritical Fluid (CO₂) Extraction | Utilizes tunable solvating power of CO₂ above its critical point.[19] | "Green" solvent; low operating temperatures; highly selective.[17][21] | High initial equipment cost; less effective for highly polar compounds. | Industrial-scale extraction; isolation of thermolabile compounds. |

Step 2 (Optional): Saponification

-

Rationale: In many natural sources, a portion of chromanols exists in an esterified form, bound to fatty acids.[14] Saponification, or alkaline hydrolysis, is a crucial step to cleave these ester bonds, releasing the free chromanols for accurate quantification of the total tocol content.[14][16] This step is essential when working with complex food matrices or cereal grains.[16]

-

Protocol: Alkaline Saponification

-

Dissolve the crude extract in ethanol. Add an antioxidant like ascorbic acid or pyrogallol.

-

Add a concentrated solution of potassium hydroxide (KOH) (e.g., 60% w/v).[16]

-

Heat the mixture in a water bath at 70-80°C for 30-60 minutes under a nitrogen atmosphere to prevent oxidation.[16]

-

After cooling, add water and proceed to liquid-liquid extraction to recover the non-saponifiable fraction containing the free chromanols.

-

Step 3 & 4: Preliminary Purification and Fractionation

After initial extraction, the crude product is a complex mixture. Open column chromatography is the workhorse technique for initial cleanup and fractionation.[22][23]

-

Rationale: This technique separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[22][24] For chromanols, silica gel is the most common stationary phase. A nonpolar solvent (mobile phase), such as hexane, is used initially, and the polarity is gradually increased by adding a more polar solvent like ethyl acetate or isopropanol.[15][22] Less polar compounds (like hydrocarbons) elute first, followed by the chromanols, and finally the more polar lipids.

-

Protocol: Silica Gel Column Chromatography

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Dissolve the crude extract (post-saponification if performed) in a minimal amount of n-hexane and load it onto the top of the column.

-

Begin elution with 100% n-hexane to wash out nonpolar impurities like squalene.

-

Gradually increase the solvent polarity by introducing ethyl acetate in a stepwise gradient (e.g., 2%, 5%, 10% ethyl acetate in hexane).

-

Collect fractions sequentially and analyze them using Thin-Layer Chromatography (TLC) to identify which fractions contain the chromanols.

-

Pool the chromanol-rich fractions and evaporate the solvent.

-

Step 5: High-Resolution Purification by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and purifying individual chromanol isomers.[15][25]

-

Rationale: HPLC offers superior resolution compared to open-column methods. The choice between normal-phase and reversed-phase is critical.

-